

A Spectroscopic Comparison of Benzyl 4-hydroxypiperidine-1-carboxylate and its Analogues

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Compound of Interest

Compound Name: *Benzyl 4-hydroxypiperidine-1-carboxylate*

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This guide provides a detailed spectroscopic comparison of **Benzyl 4-hydroxypiperidine-1-carboxylate** and its analogues, N-Boc-4-hydroxypiperidine-1-carboxylate and Ethyl 4-hydroxypiperidine-1-carboxylate. The information presented is intended to assist in the identification, characterization, and quality control of these valuable synthetic intermediates.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **Benzyl 4-hydroxypiperidine-1-carboxylate** and its analogues. This data is essential for the structural elucidation and differentiation of these compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spec (m/z)
Benzyl 4-hydroxypiperidine-1-carboxylate	C ₁₃ H ₁₇ NO ₃	235.28[1][2]	7.40-7.29 (m, 5H), 5.14 (s, 2H), 3.85-3.75 (m, 1H), 3.69-1H), 3.59 (m, 2H), 3.19-2H), 3.09 (m, 2H), 1.88-2H), 1.78 (m, 2H), 1.55-2H), 1.45 (m, 2H)	155.1, 136.9, 128.5, 127.9, 127.8, 67.8, 67.2, 43.8, 34.2	3400-3300 (O-H), 2940-2860 (C-H), 1680 (C=O), 1420, 1240, 1100	236 (M+H) ⁺ , 218, 192, 174, 91[2]
N-Boc-4-hydroxypiperidine	C ₁₀ H ₁₉ NO ₃	201.26[3]	3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.05-2.95 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H)	154.9, 79.2, 67.5, 43.5, 34.5, 28.4	3400-3300 (O-H), 2970-2860 (C-H), 1670 (C=O), 1420, 1250, 1160	202 (M+H) ⁺ , 146, 102, 57[3][4]
Ethyl 4-hydroxypiperidine-1-carboxylate	C ₈ H ₁₅ NO ₃	173.21[5]	4.12 (q, J=7.1 Hz, 2H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.10-	155.6, 67.7, 60.8, 43.6, 34.4, 14.7	3400-3300 (O-H), 2970-2860 (C-H), 1685 (C=O),	174 (M+H) ⁺ , 156, 128, 100

			3.00 (m, 2H), 1.85- 1.75 (m, 2H), 1.50- 1.40 (m, 2H), 1.24 (t, J=7.1 Hz, 3H)		1420, 1240, 1090	
Methyl 4- hydroxypip- eridine-1- carboxylate	C ₇ H ₁₃ NO ₃	159.18	3.68 (s, 3H), 3.82- 3.72 (m, 1H), 3.68- 3.58 (m, 2H), 3.12- 3.02 (m, 2H), 1.86- 1.76 (m, 2H), 1.52- 1.42 (m, 2H)	156.1, 67.6, 52.1, 43.5, 34.3	3400-3300 (O-H), (C-H), 1690 (C=O), 1440, 1230, 1100	2950-2850 160 (M+H) ⁺ , 142, 128, 100

Note: NMR data is typically recorded in CDCl₃ and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR data reports characteristic absorption bands in wavenumbers (cm⁻¹). Mass spectrometry data indicates the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- ^1H NMR Acquisition: The spectrum is acquired at room temperature with a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrum is acquired with proton decoupling using a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans are accumulated.
- Data Processing: The raw data (Free Induction Decay - FID) is processed with an exponential window function (line broadening of 0.3 Hz for ^1H and 1 Hz for ^{13}C) and Fourier transformed. The resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the solvent signal (CDCl_3) at 77.16 ppm for ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

- Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source.

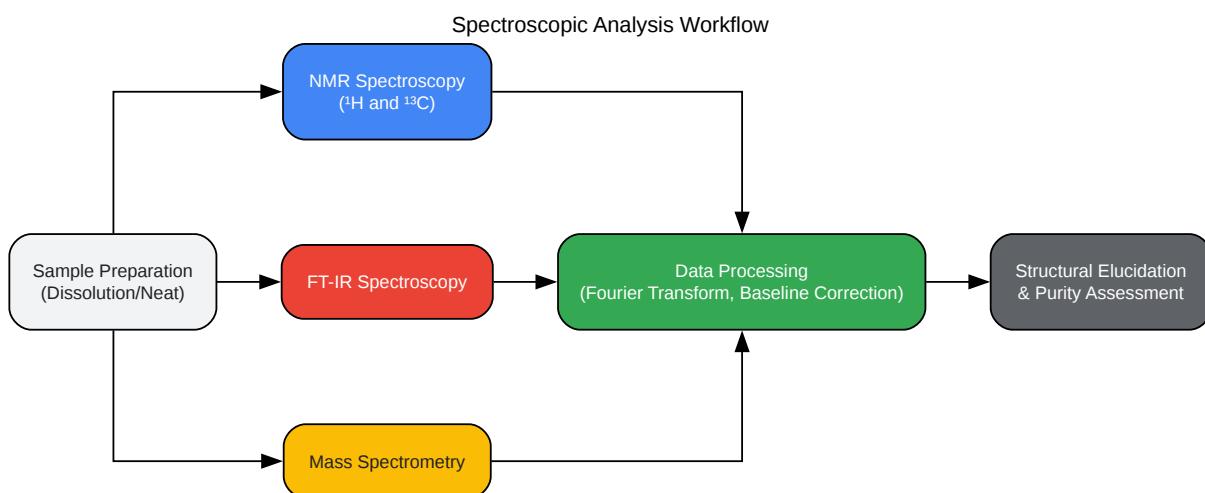
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted

to approximately 10 $\mu\text{g}/\text{mL}$ with the same solvent.

- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10 $\mu\text{L}/\text{min}$. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ($[\text{M}+\text{H}]^+$) and major fragment ions.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.



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